1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride
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Overview
Description
1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an aminobutyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride typically involves the following steps:
Naphthalene Derivatization: The process begins with the derivatization of naphthalene to introduce functional groups that can be further modified.
Aminobutyl Substitution:
Hydroxylation: The hydroxyl group is introduced via electrophilic aromatic substitution, typically using reagents like hydroxylamine or other hydroxylating agents.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminobutyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes or naphthoquinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminobutyl group can mimic natural ligands, allowing the compound to bind to receptors or enzymes, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
1-(1-Aminobutyl)-adamantane hydrochloride: Similar in structure but with an adamantane core, this compound has different physical and chemical properties.
1-(1-Aminobutyl)-phosphonic acid hydrochloride: This compound contains a phosphonic acid group, which imparts different reactivity and applications.
Uniqueness: 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride is unique due to its naphthalene core, which provides a rigid and planar structure, enhancing its binding affinity and specificity in biological systems. Its dual functional groups (aminobutyl and hydroxyl) offer versatility in chemical modifications and applications.
Properties
IUPAC Name |
1-(1-aminobutyl)naphthalen-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-2-5-12(15)14-11-7-4-3-6-10(11)8-9-13(14)16;/h3-4,6-9,12,16H,2,5,15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWSKCONSVMSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC2=CC=CC=C21)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582206 |
Source
|
Record name | 1-(1-Aminobutyl)naphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915781-02-1 |
Source
|
Record name | 2-Naphthalenol, 1-(1-aminobutyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915781-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Aminobutyl)naphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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